molecular formula C9H7BrN2O2 B1377737 6-Acetoxy-5-bromo-7-azaindole CAS No. 1427503-65-8

6-Acetoxy-5-bromo-7-azaindole

Cat. No.: B1377737
CAS No.: 1427503-65-8
M. Wt: 255.07 g/mol
InChI Key: FGLQSSTWTLDTDJ-UHFFFAOYSA-N
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Description

6-Acetoxy-5-bromo-7-azaindole is an organic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. The presence of both bromine and acetoxy groups in the structure of this compound makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetoxy-5-bromo-7-azaindole typically involves the following steps:

    Bromination: The starting material, 7-azaindole, undergoes bromination to introduce the bromine atom at the 5-position.

    Acetylation: The brominated intermediate is then acetylated to introduce the acetoxy group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Acetoxy-5-bromo-7-azaindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using palladium-catalyzed cross-coupling reactions.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups and enhance its biological activity.

Common Reagents and Conditions

    Palladium-catalyzed Cross-coupling: Reagents such as palladium acetate, triphenylphosphine, and base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetoxy group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.

    Hydroxyl Derivative: Hydrolysis of the acetoxy group yields the corresponding hydroxyl derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of kinase inhibitors and other bioactive molecules with potential anticancer, anti-inflammatory, and antiviral activities.

    Chemical Biology: It is used as a probe to study protein-ligand interactions and signal transduction pathways.

    Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Pharmaceutical Industry: It is employed in the synthesis of drug candidates and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 6-Acetoxy-5-bromo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signal transduction pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-azaindole: This compound lacks the acetoxy group but shares the bromine substitution at the 5-position.

    6-Hydroxy-5-bromo-7-azaindole: This compound has a hydroxyl group instead of an acetoxy group at the 6-position.

    7-Azaindole: The parent compound without any substitutions.

Uniqueness

6-Acetoxy-5-bromo-7-azaindole is unique due to the presence of both bromine and acetoxy groups, which confer distinct chemical reactivity and biological activity. The acetoxy group can be hydrolyzed to yield the hydroxyl derivative, providing versatility in chemical modifications . Additionally, the bromine atom allows for further functionalization through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5(13)14-9-7(10)4-6-2-3-11-8(6)12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLQSSTWTLDTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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